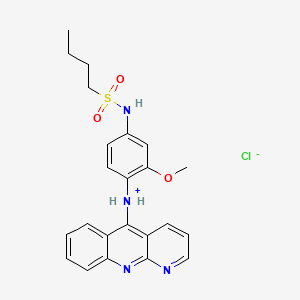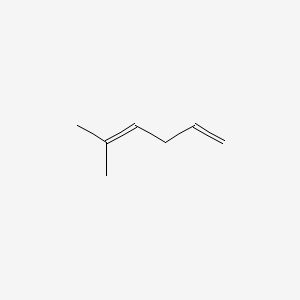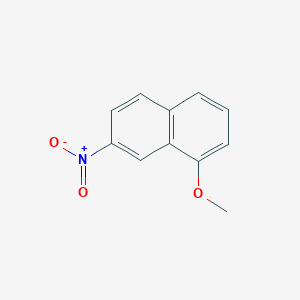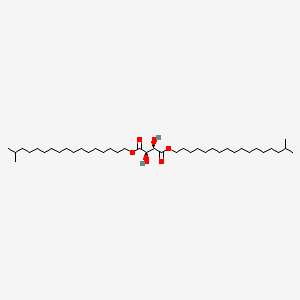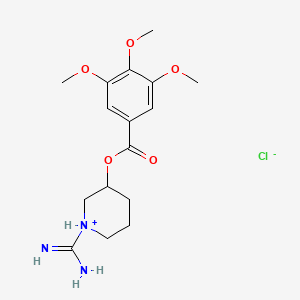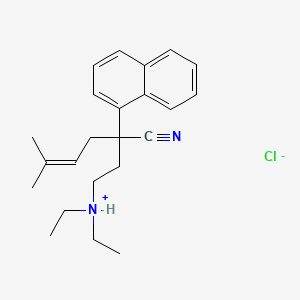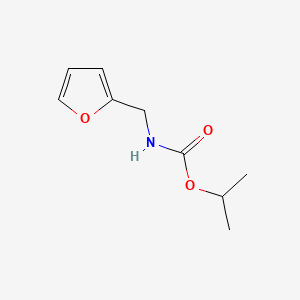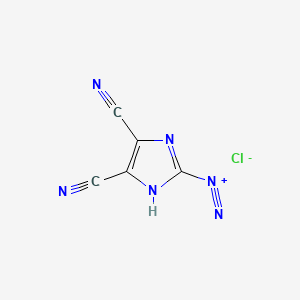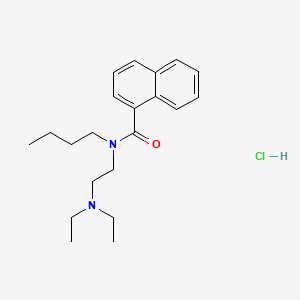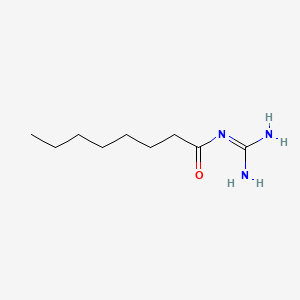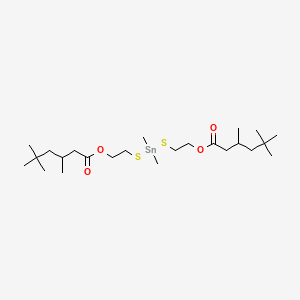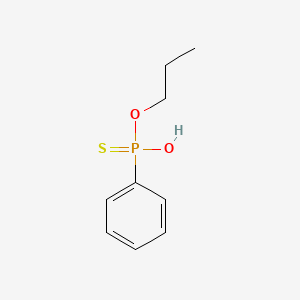
Phenyl-phosphonothioic acid propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-phosphonothioic acid propyl ester is an organophosphorus compound characterized by the presence of a phenyl group, a phosphonothioic acid moiety, and a propyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl-phosphonothioic acid propyl ester can be synthesized through the esterification of phenyl-phosphonothioic acid with propanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction scheme is as follows:
Phenyl-phosphonothioic acid+Propanol→Phenyl-phosphonothioic acid propyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl-phosphonothioic acid propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Phenyl-phosphonic acid derivatives.
Reduction: Phenyl-phosphonothioic acid propanol.
Substitution: Various substituted phosphonothioic acid derivatives.
Aplicaciones Científicas De Investigación
Phenyl-phosphonothioic acid propyl ester has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenyl-phosphonothioic acid propyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include the inhibition of phosphatases and other enzymes critical to cellular functions.
Comparación Con Compuestos Similares
- Phenyl-phosphonic acid ethyl ester
- Phenyl-phosphonothioic acid methyl ester
- Phenyl-phosphonothioic acid butyl ester
Comparison: Phenyl-phosphonothioic acid propyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl and ethyl counterparts, the propyl ester exhibits different physical and chemical properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
53121-59-8 |
|---|---|
Fórmula molecular |
C9H13O2PS |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
hydroxy-phenyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O2PS/c1-2-8-11-12(10,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,13) |
Clave InChI |
LLEYANVBVMPFPY-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=S)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



